8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
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Overview
Description
8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 2nd position on the tetrahydroisoquinoline scaffold. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form, decahydroisoquinoline.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and selenium dioxide (SeO2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrones.
Reduction: Formation of decahydroisoquinoline.
Substitution: Formation of various substituted tetrahydroisoquinolines depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, tetrahydroisoquinoline derivatives have been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines . This inhibition can lead to altered levels of neurotransmitters, which may contribute to the compound’s neuroprotective effects.
Comparison with Similar Compounds
8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the bromine and methyl substitutions.
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups at the 6th and 7th positions and a phenyl group at the 1st position.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: A derivative with a bromine atom at the 7th position.
Uniqueness
The presence of the bromine atom at the 8th position and the methyl group at the 2nd position in this compound imparts unique chemical and biological properties to the compound. These substitutions can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, making it distinct from other tetrahydroisoquinoline derivatives .
Properties
CAS No. |
1781907-70-7 |
---|---|
Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
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